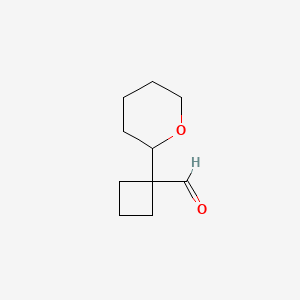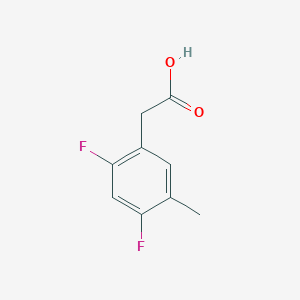![molecular formula C11H12N2OS2 B2916697 3-cyclopropyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326867-75-7](/img/structure/B2916697.png)
3-cyclopropyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-cyclopropyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a compound that has been studied for its potential antitubercular properties . It belongs to a class of compounds known as thieno[2,3-d]pyrimidin-4(3H)-ones .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones, including “this compound”, have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents .Aplicaciones Científicas De Investigación
Synthesis and Catalysis
The synthesis of various heterocyclic compounds, including thieno[3,2-d]pyrimidin-4(3H)-one derivatives, is a significant area of research due to their wide range of applications in medicinal and pharmaceutical industries. A literature review by Parmar et al. (2023) highlights the application of hybrid catalysts in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for developing lead molecules in drug discovery. These catalysts include organocatalysts, metal catalysts, and nanocatalysts, emphasizing the importance of the thieno[3,2-d]pyrimidin core in synthesizing bioactive compounds through a one-pot multicomponent reaction. This process showcases the versatility of thieno[3,2-d]pyrimidin derivatives in synthesizing a wide range of pharmacologically relevant compounds (Parmar, Vala, & Patel, 2023).
Anticarcinogenicity and Toxicity Studies
The anticarcinogenicity and toxicity of organotin(IV) complexes have been extensively studied due to their potent biological activities. Organotin(IV) complexes, including those with thieno[3,2-d]pyrimidin derivatives, have shown remarkable anticarcinogenic properties. The effectiveness of these complexes is influenced by the stability of ligand-Sn bonds and the lipophilicity conferred by the organotin moiety. Ali et al. (2018) reviewed the anticarcinogenicity and toxicity of these complexes, highlighting their potential in cancer therapy. The review suggests that the structural features of thieno[3,2-d]pyrimidin derivatives play a crucial role in enhancing the anticarcinogenic properties of organotin(IV) complexes (Ali, Shahzadi, & Imtiaz-ud-Din., 2018).
Mecanismo De Acción
Target of Action
The primary targets of 3-cyclopropyl-2-(ethylthio)thieno[3,2-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Mode of Action
It is known to exhibit significant antimycobacterial activity . This suggests that it interacts with key proteins or enzymes in the bacteria, disrupting their normal function and leading to their death or inhibition of growth.
Biochemical Pathways
Given its antimycobacterial activity, it likely interferes with essential metabolic or replication pathways in the mycobacteria .
Pharmacokinetics
The compound’s antimycobacterial activity suggests that it is able to reach its target organisms in the body .
Result of Action
The result of the compound’s action is the inhibition of growth or death of Mycobacteria . This leads to a reduction in the bacterial load in the body, aiding in the treatment of tuberculosis.
Análisis Bioquímico
Biochemical Properties
It has been observed that some compounds in the thieno[3,2-d]pyrimidin-4(3H)-one class have significant antimycobacterial activity against Mycobacterium tuberculosis
Cellular Effects
Preliminary studies suggest that it may have antimycobacterial activity
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
3-cyclopropyl-2-ethylsulfanylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-2-15-11-12-8-5-6-16-9(8)10(14)13(11)7-3-4-7/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHZMRBVJDIAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C3CC3)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,6-dimethylphenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2916615.png)
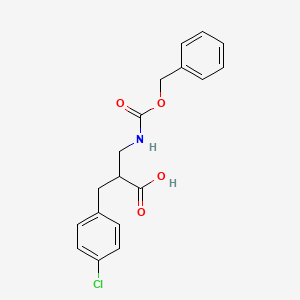
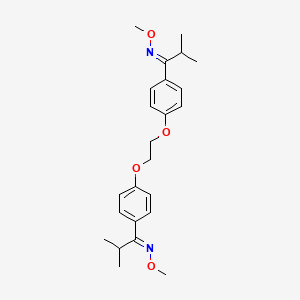
![4-acetyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2916619.png)
![3-(3,4-dimethoxyphenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2916622.png)
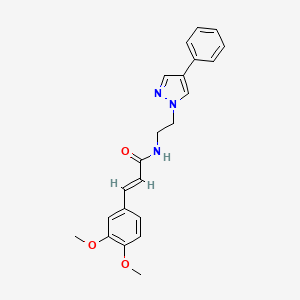
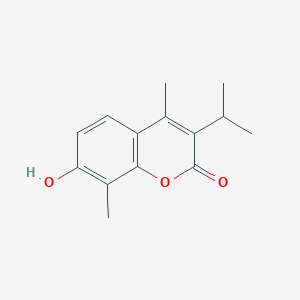
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide](/img/structure/B2916627.png)
![3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2916629.png)
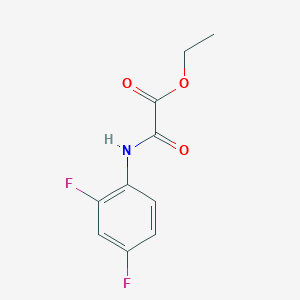
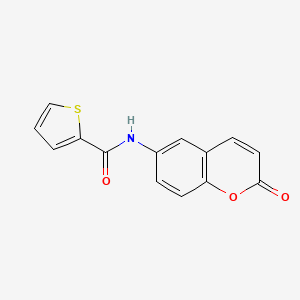
![5-Bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2916634.png)
